1,2,3,5-Tétra-O-acétyl-β-L-ribofuranose

Vue d'ensemble

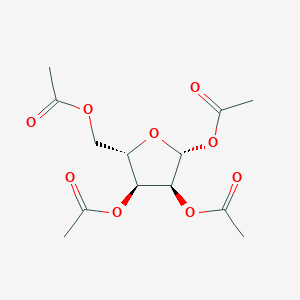

Description

1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose is a chemical compound that belongs to the class of organic compounds known as acetates. It is a derivative of oxolane, a five-membered ring containing one oxygen atom. This compound is characterized by the presence of three acetoxy groups and one acetate group attached to the oxolane ring. It is commonly used in organic synthesis and has various applications in scientific research.

Applications De Recherche Scientifique

1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose has several applications in scientific research, including:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

Biological Studies: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicinal Chemistry: It serves as a precursor in the synthesis of pharmaceutical compounds.

Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mécanisme D'action

1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose, also known as [(2S,3S,4S,5R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate, is a chemical compound with the molecular formula C13H18O9 . This compound is an isomer of 1,2,3,5-Tetra-O-acetyl β-D-Ribofuranose .

Target of Action

It is known to be involved in the synthesis of nucleoside analogs .

Mode of Action

It is known to participate in the synthesis of nucleoside analogs .

Biochemical Pathways

1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose is involved in the synthesis of 3-(β-D-ribofuranosyl)-2,3-dihydro-6H-1,3-oxazine-2,6-dione, a new pyrimidine nucleoside analog related to uridine . This suggests that it may play a role in nucleic acid synthesis and the transmission of genetic information.

Result of Action

As a participant in the synthesis of nucleoside analogs, it may influence the structure and function of nucleic acids .

Analyse Biochimique

Biochemical Properties

1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose plays a significant role in biochemical reactions, particularly in the synthesis of nucleosides and nucleotides. It interacts with various enzymes, such as ribokinase and nucleoside phosphorylase, which facilitate the phosphorylation and glycosylation processes. These interactions are essential for the formation of nucleotides, which are the building blocks of nucleic acids. The compound’s acetyl groups can be hydrolyzed by esterases, leading to the release of free ribose, which can then participate in further biochemical reactions .

Cellular Effects

1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can be taken up by cells and deacetylated to release ribose, which is then utilized in the pentose phosphate pathway. This pathway is crucial for generating NADPH and ribose-5-phosphate, which are essential for anabolic reactions and nucleotide synthesis. Additionally, the compound’s acetyl groups can modulate the activity of histone acetyltransferases, thereby influencing gene expression and chromatin structure .

Molecular Mechanism

At the molecular level, 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose exerts its effects through several mechanisms. The compound binds to specific enzymes, such as ribokinase, facilitating the phosphorylation of ribose. This phosphorylation is a critical step in the synthesis of nucleotides. Additionally, the acetyl groups of the compound can be transferred to histones by histone acetyltransferases, leading to changes in chromatin structure and gene expression. These molecular interactions highlight the compound’s role in regulating cellular processes and maintaining cellular homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose can change over time. The compound is relatively stable under standard laboratory conditions but can undergo hydrolysis in the presence of esterases, leading to the release of free ribose. This hydrolysis can affect the compound’s activity and its interactions with cellular components. Long-term studies have shown that the compound can influence cellular function over extended periods, particularly in terms of gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose vary with different dosages in animal models. At low doses, the compound can enhance nucleotide synthesis and support cellular metabolism. At high doses, it can lead to toxic effects, such as oxidative stress and cellular damage. These adverse effects are likely due to the excessive accumulation of acetyl groups and the disruption of cellular homeostasis. Therefore, careful dosage optimization is crucial for achieving the desired therapeutic effects while minimizing toxicity .

Metabolic Pathways

1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose is involved in several metabolic pathways, including the pentose phosphate pathway and nucleotide synthesis. The compound is deacetylated to release ribose, which is then phosphorylated by ribokinase to form ribose-5-phosphate. This intermediate is a key component of the pentose phosphate pathway, which generates NADPH and ribose-5-phosphate for anabolic reactions. Additionally, the compound’s acetyl groups can be utilized in acetyl-CoA synthesis, further integrating it into cellular metabolism .

Transport and Distribution

Within cells and tissues, 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose is transported and distributed through various mechanisms. The compound can be taken up by cells via passive diffusion or facilitated transport. Once inside the cell, it is deacetylated to release ribose, which can then be utilized in metabolic pathways. The acetyl groups can also be transported to the nucleus, where they participate in histone acetylation and gene regulation. This distribution pattern highlights the compound’s versatility and its ability to influence multiple cellular processes .

Subcellular Localization

1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose exhibits specific subcellular localization, primarily in the cytoplasm and nucleus. In the cytoplasm, the compound is involved in metabolic processes, such as the pentose phosphate pathway and nucleotide synthesis. In the nucleus, the acetyl groups of the compound can be transferred to histones, influencing chromatin structure and gene expression. This dual localization underscores the compound’s multifaceted role in cellular function and regulation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose typically involves the acetylation of a precursor compound, such as a hydroxylated oxolane derivative. The reaction is carried out using acetic anhydride in the presence of a catalyst, such as pyridine, under mild conditions. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product.

Industrial Production Methods

In an industrial setting, the production of 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of high-purity reagents and efficient purification techniques, such as column chromatography, ensures the production of high-quality product.

Analyse Des Réactions Chimiques

Types of Reactions

1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed in the presence of a base, such as sodium hydroxide, to yield the corresponding hydroxylated oxolane derivative and acetic acid.

Reduction: Reduction of the acetate groups can be achieved using reducing agents, such as lithium aluminum hydride, to yield the corresponding alcohols.

Substitution: The acetate groups can be substituted with other functional groups, such as halides, using appropriate reagents.

Common Reagents and Conditions

Hydrolysis: Sodium hydroxide, water, mild heating.

Reduction: Lithium aluminum hydride, dry ether, low temperature.

Substitution: Halogenating agents, such as thionyl chloride, in the presence of a base.

Major Products Formed

Hydrolysis: Hydroxylated oxolane derivative, acetic acid.

Reduction: Alcohols.

Substitution: Halogenated oxolane derivatives.

Comparaison Avec Des Composés Similaires

1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose can be compared with other similar compounds, such as:

[(2S,3S,4S,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate: This compound lacks the acetoxy groups and has hydroxyl groups instead, making it more hydrophilic.

[(2S,3S,4S,5R)-3,4,5-triacetyloxyoxolan-2-yl]methyl propionate: This compound has a propionate group instead of an acetate group, which affects its reactivity and solubility.

The uniqueness of 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose lies in its specific arrangement of acetoxy groups, which imparts distinct chemical properties and reactivity.

Activité Biologique

1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose is a modified sugar that plays a significant role in various biological activities due to its structural similarity to nucleosides. This compound has gained attention for its potential applications in medicinal chemistry, particularly in antiviral and anticancer therapies.

- Molecular Formula : C13H18O9

- Molecular Weight : 318.28 g/mol

- Structure : The compound features four acetyl groups attached to the hydroxyl groups of ribofuranose, enhancing its solubility and stability in various chemical environments.

Biological Activities

-

Antiviral Properties :

- Studies have indicated that derivatives of ribofuranose exhibit antiviral activities against various viruses, including norovirus and Ebola virus. For example, compounds similar to 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose have shown effective inhibition against these viruses with EC50 values in the low micromolar range .

- The conformational flexibility of the sugar component is believed to influence the antiviral activity, with specific modifications leading to enhanced efficacy against viral replication .

-

Anticancer Potential :

- Research has demonstrated that certain derivatives of ribofuranose can inhibit the growth of cancer cells. For instance, L-4′-thionucleosides synthesized from 1,2,3,5-Tetra-O-acetyl-4-thio-beta-L-ribofuranose displayed moderate growth inhibitory activity against human glioma cells .

- Additionally, some analogues have been developed that show promise in overcoming drug resistance in certain cancer types .

-

Mechanism of Action :

- The biological activity of 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose is largely attributed to its ability to mimic natural nucleosides. This structural similarity allows it to interact with nucleic acid synthesis pathways and potentially inhibit viral replication and tumor growth through mechanisms such as chain termination during DNA or RNA synthesis .

Synthesis Methods

Various synthetic routes have been developed for producing 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose. Common methods include:

- Acetylation Reactions : Utilizing acetic anhydride or acetic acid in the presence of catalysts to achieve selective acetylation at the hydroxyl groups.

- Protective Group Strategies : Employing different protective groups during synthesis to enhance yield and selectivity .

Comparison with Related Compounds

The following table summarizes the structural features and biological activities of 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose compared to related compounds:

| Compound Name | Structural Features | Unique Characteristics | Biological Activity |

|---|---|---|---|

| Beta-D-Ribofuranose | Unmodified sugar without acetyl groups | Naturally occurring in RNA | Essential for RNA structure |

| 1-Acetyl-beta-D-ribofuranose | One acetyl group at position 1 | Less hydrophobic than tetra-acetyl derivative | Limited antiviral activity |

| 1,2-O-Isopropylidene-beta-D-ribofuranose | Isopropylidene protection at positions 1 & 2 | More stable under acidic conditions | Moderate biological activity |

| 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose | Four acetyl groups enhancing solubility | Increased reactivity and solubility | Promising antiviral and anticancer properties |

Case Studies

Several case studies highlight the therapeutic potential of 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose:

- Case Study on Antiviral Activity : A study evaluated a series of nucleoside analogues derived from ribofuranose against norovirus. The results indicated that specific modifications led to significant reductions in viral replication rates (EC50 = 4.2 µM) compared to unmodified counterparts .

- Case Study on Cancer Inhibition : Another investigation focused on L-nucleosides derived from ribofuranose and their effects on glioma cell lines. Compounds showed varying degrees of growth inhibition with some achieving IC50 values as low as 0.78 µM .

Propriétés

IUPAC Name |

[(2S,3S,4S,5R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11-,12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHNHAHWGVLXCCI-CYDGBPFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]1[C@@H]([C@@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10358660 | |

| Record name | 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144490-03-9 | |

| Record name | β-L-Ribofuranose, 1,2,3,5-tetraacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144490-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-L-Ribofuranose, tetraacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.